molecular formula C17H27NO B1394681 3-[2,4-DI(Tert-butyl)phenoxy]azetidine CAS No. 1220038-43-6

3-[2,4-DI(Tert-butyl)phenoxy]azetidine

Cat. No.: B1394681
CAS No.: 1220038-43-6
M. Wt: 261.4 g/mol
InChI Key: RWCMNENISZVCRZ-UHFFFAOYSA-N
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Description

3-[2,4-DI(Tert-butyl)phenoxy]azetidine is a chemical compound with the molecular formula C₁₇H₂₇NO It is characterized by the presence of an azetidine ring attached to a phenoxy group substituted with two tert-butyl groups at the 2 and 4 positions

Scientific Research Applications

3-[2,4-DI(Tert-butyl)phenoxy]azetidine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,4-DI(Tert-butyl)phenoxy]azetidine typically involves the reaction of 2,4-di-tert-butylphenol with azetidine. The process may include the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[2,4-DI(Tert-butyl)phenoxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The azetidine ring or the phenoxy group can participate in substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenoxy derivatives, while substitution reactions can produce a range of substituted azetidine compounds.

Mechanism of Action

The mechanism of action of 3-[2,4-DI(Tert-butyl)phenoxy]azetidine involves its interaction with molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2,4-DI(Tert-butyl)phenoxy]azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific structural features make it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(2,4-ditert-butylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-16(2,3)12-7-8-15(19-13-10-18-11-13)14(9-12)17(4,5)6/h7-9,13,18H,10-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCMNENISZVCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CNC2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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